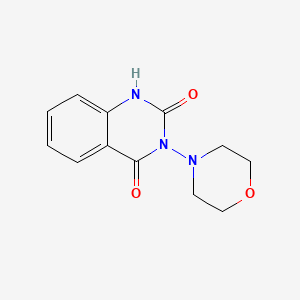

2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)-

Descripción general

Descripción

2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- is a heterocyclic compound that features a quinazoline core structure with a morpholine substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of anthranilic acid derivatives with isocyanates, followed by cyclization to form the quinazoline ring. The morpholine substituent can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and substitution reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 3-morpholinyl substituent enhances electron density at the quinazolinedione core, facilitating nucleophilic attacks. Key reactions include:

-

Reaction with Grignard Reagents :

Analogous to 3-phenylquinazoline-2,4-diones , 3-morpholinyl derivatives react with arylmagnesium halides (e.g., ArMgX) to form 1,2,3,4-tetrahydro-2,4-diarylquinazoline-2,4-diols (Fig. 1A). With alkylmagnesium halides (e.g., RMgX), 4-alkylidene-3,4-dihydroquinazolin-2(1H)-ones are produced (Fig. 1B). The morpholinyl group stabilizes intermediates via resonance, favoring dehydration to yield 3,4-dihydro-4-methylenequinazolines .Table 1 : Reaction Outcomes with Grignard Reagents

Grignard Reagent Product Class Yield (%) Conditions ArMgX Tetrahydro-diarylquinazolinediols 60–75 THF, 0°C → RT, 12 h RMgX Alkylidene-dihydroquinazolinones 50–65 Et₂O, reflux, 6 h

Catalytic Functionalization

A DMAP-catalyzed one-pot synthesis enables efficient cyclization (Fig. 2). Using 2-amino-N-(4-morpholinyl)benzamide and (Boc)₂O in acetonitrile under microwave conditions, 3-(4-morpholinyl)-quinazoline-2,4-dione is formed in >90% yield . Electron-donating groups (e.g., morpholinyl) enhance reactivity by increasing nucleophilicity at the amino group.

Table 2 : Optimized Reaction Conditions for Synthesis

| Substrate | Catalyst | Solvent | Temp. | Time | Yield (%) |

|---|---|---|---|---|---|

| 2-Amino-N-morpholinylbenzamide | DMAP | CH₃CN | MW, 100°C | 30 min | 92 |

Derivatization for Bioactive Compounds

The morpholinyl group’s electron-rich nature supports further functionalization to generate antimicrobial agents :

-

Hydrazinolysis : Reaction with hydrazine yields 2,2′-(2,4-dioxoquinazoline-1,3-diyl)di(acetohydrazide) , a precursor for triazole/oxadiazole hybrids.

-

Cyclization : Treatment with CS₂/KOH forms 1,3-bis(mercaptotriazolylmethyl)quinazolinediones , exhibiting broad-spectrum antibacterial activity (MIC: 70–80 µg/mL).

Table 3 : Antimicrobial Activity of Derivatives

| Compound | S. aureus (IZ, mm) | E. coli (IZ, mm) | C. albicans (IZ, mm) |

|---|---|---|---|

| Triazole Derivative | 13 | 12 | 11 |

| Oxadiazole Derivative | 12 | 10 | 14 |

Mechanistic Insights

-

Grignard Reactions : The morpholinyl group directs regioselectivity toward the 4-position due to steric and electronic effects .

-

Dehydration Pathways : Intermediate diols (e.g., VII) dehydrate to form conjugated dihydroquinazolines, stabilized by morpholinyl’s electron donation .

Synthetic Challenges

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- serves as a valuable building block for synthesizing complex organic molecules. Its quinazoline core allows for various modifications through nucleophilic and electrophilic substitution reactions, making it a versatile scaffold for constructing diverse chemical structures.

Biology

Biologically, this compound is utilized in studies related to enzyme inhibition and protein interactions. The morpholine substituent enhances its binding affinity and selectivity towards specific molecular targets, which is crucial for understanding biochemical pathways and developing therapeutic agents.

Medicine

Medically, 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- is investigated for its potential as an anticancer, antiviral, and antimicrobial agent. Its ability to interact with enzymes and receptors makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound plays a role in the development of pharmaceuticals and agrochemicals. Its unique properties make it suitable for designing novel drugs and pesticides with improved efficacy and safety profiles.

Data Tables

Table 1: Applications of 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)-

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex organic molecules. |

| Biology | Enzyme inhibition and protein interaction studies. |

| Medicine | Potential anticancer, antiviral, and antimicrobial agent. |

| Industry | Development of pharmaceuticals and agrochemicals. |

Table 2: Related Quinazoline Derivatives and Their Activities

| Compound Type | Activity |

|---|---|

| Fluoroquinolone-like Quinazolines | Antimicrobial against Gram-positive and Gram-negative bacteria. |

| Quinazoline-based Anticancer Agents | Inhibition of enzymes involved in cancer cell proliferation. |

Mecanismo De Acción

The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The morpholine substituent enhances its binding affinity and selectivity towards certain targets.

Comparación Con Compuestos Similares

Quinazoline: A parent compound with a similar core structure but without the morpholine substituent.

Dihydroquinazoline: A reduced form of quinazoline with different pharmacological properties.

Morpholine-substituted derivatives: Compounds with similar substituents but different core structures.

Uniqueness: 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- is unique due to its specific combination of the quinazoline core and morpholine substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications.

Actividad Biológica

2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- (CAS No. 75906-64-8) is a heterocyclic compound featuring a quinazoline core with a morpholine substituent. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- can be represented as follows:

- Molecular Formula : C₁₂H₁₃N₃O₃

- Molecular Weight : 241.25 g/mol

- IUPAC Name : 3-morpholin-4-yl-1H-quinazoline-2,4-dione

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃O₃ |

| Molecular Weight | 241.25 g/mol |

| Melting Point | Data not available |

| Solubility | Soluble in DMSO |

The biological activity of 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- is primarily attributed to its ability to interact with specific molecular targets. The morpholine substituent enhances its binding affinity to enzymes and receptors, allowing it to modulate various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit the activity of enzymes such as bacterial gyrase and DNA topoisomerase IV.

- Antimicrobial Activity : It exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Research has shown that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. A study evaluated the antimicrobial activities of various derivatives against multiple bacterial strains using the agar well diffusion method.

Table 2: Antimicrobial Activity Results

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 9 | 65 |

| Compound 15 | Escherichia coli | 15 | 75 |

| Compound 14a | Candida albicans | 11 | 70 |

The results indicate that compounds containing specific substituents at the 1- and 3-positions of the quinazoline ring significantly enhance antimicrobial efficacy compared to standard drugs like ampicillin .

Case Studies

- Anticancer Applications : A study highlighted the potential of quinazoline derivatives as PARP inhibitors for cancer therapy. The compound demonstrated selective binding to PARP-1 with an affinity of , indicating its potential use in imaging tumors with PARP overexpression .

- Structural Activity Relationship (SAR) : Research into SAR revealed that modifications at the quinazoline core can lead to increased antibacterial activity. For instance, the incorporation of oxadiazole rings resulted in more potent compounds against resistant bacterial strains .

Propiedades

IUPAC Name |

3-morpholin-4-yl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c16-11-9-3-1-2-4-10(9)13-12(17)15(11)14-5-7-18-8-6-14/h1-4H,5-8H2,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLWEOXHHQNVGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N2C(=O)C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226826 | |

| Record name | 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75906-64-8 | |

| Record name | 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075906648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.